molecular formula C7H9N3O2 B1400293 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid CAS No. 1190392-04-1

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

货号: B1400293
CAS 编号: 1190392-04-1
分子量: 167.17 g/mol
InChI 键: MKFGJRWRZDCEHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A. Ethyl Ester Derivative

  • Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c]triazole-7-carboxylate replaces the carboxyl group with an ester.
  • Impact : Increased hydrophobicity (LogP +0.67 vs. -0.18) and reduced hydrogen-bonding capacity.

B. Unsubstituted Analog

  • 6,7-Dihydro-5H-pyrrolo[2,1-c]triazole-3-carboxylic acid lacks the C3 methyl group.
  • Impact : Lower steric hindrance allows easier nucleophilic attack at C3.

C. Saturated Variants

  • Tetrahydro-pyrrolotriazoles (e.g., 4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid ) feature full saturation of the pyrrole ring.
  • Impact : Loss of conjugation reduces aromatic stabilization energy by ~30 kcal/mol .

Table 2: Structural Comparison

Compound Molecular Formula Key Feature
Target Compound C₇H₉N₃O₂ C3-Methyl, C7-carboxyl
Ethyl Ester Derivative C₉H₁₁N₃O₂ C7-ester
Unsubstituted Analog C₆H₇N₃O₂ No C3 substituent
Tetrahydro-pyrimidine Derivative C₈H₈N₂O₃ Fully saturated pyrrole ring

属性

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFGJRWRZDCEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生化分析

生物活性

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 1190392-04-1

The compound is structurally related to pyrrolopyrazine derivatives and has been shown to interact with various biological targets. Notably, it is suggested that similar compounds inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis pathways. This inhibition can lead to anti-necroptotic effects in cellular assays involving human and mouse cells .

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis shows that modifications in the triazole ring can enhance antitumor potency. For instance, compounds with specific substituents have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound AA-4311.61 ± 1.92
Compound BJurkat<0.04

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX-2 inhibition in related compounds were reported to be around 0.04 µmol, indicating potent anti-inflammatory potential .

Case Studies

  • Anticancer Efficacy : In a study examining the effect of pyrrolopyrazine derivatives on cancer cells, several analogues of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole were tested against A-431 and Jurkat cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity.
  • Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives bind effectively to RIPK1's allosteric site, influencing necroptotic signaling pathways and providing insights into their therapeutic potential in treating conditions associated with excessive necroptosis.

相似化合物的比较

Table 1: Key Structural and Commercial Differences

Compound Name CAS Number Molecular Formula Substituents Key Features Suppliers/Applications
Target Compound : 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid 1190392-04-1 C₇H₈N₃O₂ -COOH at C7, -CH₃ at C3 High purity (99%), industrial scale CHEMLYTE SOLUTIONS
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid 1547025-86-4 C₆H₇N₃O₂ -COOH at C6 Positional isomer of target compound Chem960.com
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile 1708485-76-0 C₆H₅N₄ -CN at C7 Nitrile group enhances lipophilicity Multiple suppliers
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol 66489696 (CID) C₆H₉N₃O -CH₂OH at C3 Alcohol substituent; potential for derivatization Research use
3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid - C₈H₁₀N₃O₂ -CH₃ at C3 and C7 Additional methyl group reduces solubility Patent literature

Key Comparative Insights

Positional Isomerism

The target compound’s carboxylic acid group at C7 distinguishes it from the positional isomer 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid (CAS: 1547025-86-4), where the -COOH group shifts to C4. This minor structural difference can significantly alter physicochemical properties, such as solubility and hydrogen-bonding capacity .

Functional Group Impact

  • Cyanide vs.
  • Methanol Derivative: The -CH₂OH substituent in CID 66489696 offers a hydroxyl group for conjugation or hydrogen bonding, making it suitable for prodrug development .

Methylation Effects

The 3,7-dimethyl analog introduces a second methyl group, which may sterically hinder interactions in biological systems compared to the mono-methylated target compound .

准备方法

Cyclization and Ring Construction

The core 6,7-dihydro-5H-pyrrolo[2,1-c]triazole scaffold is typically constructed via cyclization reactions involving hydrazine derivatives and cyclic imidates or related precursors. One documented approach involves the reaction of cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate under acidic conditions (acetic acid, 70 °C, 12 h), leading to the formation of methyl esters of the triazolo-carboxylate intermediates. These intermediates can be purified by recrystallization and serve as key precursors for further functionalization.

Halogenation and Carbonylation

Bromination of the pyrrolo-triazole ring at specific positions using elemental bromine in the presence of sodium carbonate yields bromo-derivatives in high yield. These bromo intermediates can subsequently undergo palladium-catalyzed carbonylation (e.g., PdCl2(dppf) catalysis) to introduce ester functionalities, which are then convertible to the desired carboxylic acid moiety.

Specific Preparation Method for 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c]triazole-7-carboxylic acid

Stepwise Synthesis Overview

Step Reagents & Conditions Product/Intermediate Yield & Notes
1. Cyclization Cyclic imidate + methyl 2-hydrazinyl-2-oxoacetate in AcOH, 70 °C, 12 h Methyl 6,7-dihydro-5H-pyrrolo[2,1-c]triazole-3-carboxylate (ester intermediate) Moderate to high yield; purified by recrystallization
2. Bromination Elemental bromine + Na2CO3 Bromo derivative at target position High yield; selective bromination
3. Carbonylation PdCl2(dppf) catalyst, MeOH solvent Ester derivative Moderate yield; palladium-catalyzed carbonylation
4. Hydrolysis Basic or acidic hydrolysis of ester Target carboxylic acid Product isolated as free acid or hydrochloride salt; free acid may be unstable

Notes on Stability and Salt Formation

  • The free acid form of the compound tends to be unstable, prone to decarboxylation even at room temperature, especially when isolated from its lithium or other inorganic salts.
  • Lithium salts of the carboxylic acid can be prepared by lithiation of the triazole ring followed by CO2 treatment, but this often results in mixtures difficult to separate.
  • The hydrochloride salt form is more stable and commonly used for storage and handling purposes.

Alternative Synthetic Routes and Modifications

Grignard Reaction for Intermediate Formation

Esters derived from phenolic precursors can be converted to secondary alcohol intermediates via methylmagnesium bromide treatment. These intermediates then undergo cyclization and further functionalization to afford the pyrrolo-triazole derivatives.

Substituent Effects and SAR Studies

Research on related 6,7-dihydro-5H-pyrrolo[1,2-c]triazole derivatives (closely related structural isomers) has shown that substitution at the 7-position (e.g., fluorine) can significantly affect biological activity and possibly influence synthetic accessibility and stability. While these studies focus on activity, they also inform synthetic strategies to introduce substituents prior to ring closure or via post-cyclization modifications.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Comments
Cyclization with hydrazinyl-oxoacetate Cyclic imidate Methyl 2-hydrazinyl-2-oxoacetate, AcOH 70 °C, 12 h Methyl triazolo-carboxylate Moderate to high Purification by recrystallization
Bromination Pyrrolo-triazole intermediate Br2, Na2CO3 Room temp Bromo derivative High Position-selective
Pd-catalyzed carbonylation Bromo derivative PdCl2(dppf), MeOH Mild heating Ester derivative Moderate Key step for carboxylation
Hydrolysis Ester derivative Acid or base hydrolysis Ambient to reflux Carboxylic acid Moderate Free acid unstable; salt preferred

Research Findings and Analytical Data

  • Elemental analysis and NMR data confirm the structure and purity of intermediates and final products.
  • Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weights.
  • The hydrochloride salt form of the acid has been characterized by InChI and SMILES identifiers, confirming molecular formula C6H8ClN3O2 and molecular weight ~190 g/mol.
  • Attempts to isolate free acid forms often lead to mixtures due to decarboxylation, highlighting the need for careful handling and possible salt formation for stability.

常见问题

Basic Research Question

The synthesis of this compound typically involves multi-step cyclization and functionalization reactions. A common approach includes:

Cyclization of precursor heterocycles : Starting with pyrrole or triazole derivatives, cyclization is achieved using reagents like POCl₃ or polyphosphoric acid under reflux conditions.

Carboxylic acid introduction : Post-cyclization, carboxylation via carbon dioxide insertion or oxidation of methyl/ethyl esters is performed.

Salt formation : Conversion to hydrochloride or trifluoroacetate salts improves stability for characterization (e.g., using HCl gas in ethanol) .

Q. Key Reaction Parameters :

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may risk decomposition of sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) favor nucleophilic substitution steps, while ethanol/water mixtures aid in crystallization .

Advanced Research Question

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The triazole-pyrrolo fused system can exhibit keto-enol tautomerism, leading to variable proton signals in DMSO-d₆ vs. CDCl₃ .
  • Salt vs. free acid forms : Protonation states (e.g., hydrochloride salts) shift carboxylic acid peaks (δ 12–13 ppm in free acid vs. δ 10–11 ppm in salts) .

Q. Methodological Recommendations :

  • Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomers.
  • Compare experimental high-resolution mass spectrometry (HRMS) with theoretical m/z values (error < 2 ppm) to verify molecular formulae .

What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

Advanced Research Question

Q. Solubility Enhancement :

  • Salt selection : Inorganic salts (e.g., sodium, potassium) improve aqueous solubility by >10-fold compared to the free acid .
  • Co-solvent systems : Use 10–20% DMSO in PBS for in vitro assays, ensuring compatibility with biological targets .

Q. Bioavailability Prediction :

  • In silico ADME : SwissADME analysis predicts moderate lipophilicity (LogP ≈ 2.1) and high gastrointestinal absorption (>80%), comparable to celecoxib .
  • Permeability assays : Caco-2 cell models confirm passive diffusion (Papp > 1 × 10⁻⁶ cm/s), supporting oral bioavailability .

Advanced Research Question

Q. Structural-Activity Relationship (SAR) Insights :

  • Methyl group at position 3 : Enhances metabolic stability by reducing CYP450 oxidation compared to unmethylated analogs .
  • Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., kinases), as shown by IC₅₀ shifts from 50 nM (free acid) to >1 µM (ester derivatives) .

Q. Experimental Design :

  • Parallel synthesis : Generate derivatives via alkylation/acylation of the carboxylic acid group.
  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to quantify binding affinity changes .

What are the best practices for validating purity and stability in long-term storage?

Basic Research Question

Q. Purity Validation :

  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) with >95% purity threshold .
  • Elemental analysis : Carbon/nitrogen ratios should match theoretical values within ±0.3% .

Q. Stability Protocols :

  • Storage conditions : -20°C under argon for free acid; room temperature for salts (desiccated) .
  • Stability monitoring : Quarterly HPLC checks to detect degradation (e.g., decarboxylation peaks at δ 2.1–2.3 ppm in ¹H NMR) .

How can computational methods guide the design of novel derivatives with improved target selectivity?

Advanced Research Question

Q. In silico Workflow :

Docking studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., JAK2 kinase) to prioritize synthetic targets .

MD simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories .

Q. Case Study :

  • Derivative 6a (ethyl ester): Predicted ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound, suggesting enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
Reactant of Route 2
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。